N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide
Overview
Description
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a thiazole ring, and a thiazepane ring. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step reactions. One common method involves the initial formation of the thiazole ring through the reaction of a furan derivative with a thioamide. This is followed by the cyclization to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, known for their antimicrobial properties.
Thiazole Derivatives: Compounds with the thiazole ring, often used in pharmaceuticals for their diverse biological activities.
Thiazepane Derivatives: Compounds featuring the thiazepane ring, studied for their potential therapeutic effects.
Uniqueness
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity. This structural complexity allows it to interact with multiple targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-11-3-5-20-6-9(14-11)12(18)16-13-15-8(7-21-13)10-2-1-4-19-10/h1-2,4,7,9H,3,5-6H2,(H,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQAPCSEWBNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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